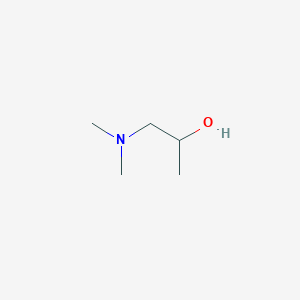
Dimepranol
Vue d'ensemble
Description
Dimepranol is a chemical compound that has been studied in the context of drug-drug interactions and crystal formation. In the research presented, it forms a multi-component crystal with acedoben in a 2:1 ratio . This indicates that dimepranol can engage in complex formation with other drug molecules, which is an important consideration in pharmaceutical design and drug delivery systems.
Synthesis Analysis
While the provided data does not include specific details on the synthesis of dimepranol, the formation of a drug-drug multi-component crystal with acedoben suggests a synthetic pathway that involves combining these two compounds under conditions that favor crystal formation, such as controlled temperature and solvent environment .
Molecular Structure Analysis
The molecular structure of the dimepranol-acedoben complex has been elucidated using single-crystal X-ray crystallography. The crystal belongs to a monoclinic system and has specific unit cell dimensions. Notably, two acedoben molecules form a mono cationic dimer unit by sharing a hydrogen atom between their carboxyl groups, with dimepranol providing a counter charge through its ammonium group .
Chemical Reactions Analysis
The interaction between acedoben and dimepranol leading to the formation of a multi-component crystal can be considered a chemical reaction where hydrogen bonding plays a crucial role. The sharing of a hydrogen atom between acedoben molecules and the presence of a counter charge on the dimepranol molecule are indicative of the formation of a stable ionic structure within the crystal lattice .
Physical and Chemical Properties Analysis
The physical properties of the dimepranol-acedoben crystal are characterized by its crystalline structure, which is monoclinic with precise cell dimensions and angles. The chemical properties are highlighted by the ability of dimepranol to form stable ionic structures with acedoben, facilitated by hydrogen bonding and charge interactions . Although the data does not provide direct information on dimepranol's individual physical and chemical properties, the crystallographic data suggests that it is capable of forming stable complexes with other drug molecules, which could influence its solubility, stability, and bioavailability.
The research on 2-propanol dimerization, while not directly related to dimepranol, shows the importance of chirality and hydrogen bonding in molecular interactions, which could be relevant in understanding the behavior of dimepranol in complex systems . The observed Ubbelohde effect upon isotopic substitution in 2-propanol dimers indicates that small changes in molecular structure can have significant effects on intermolecular distances and, consequently, on the physical properties of the substance . This principle may also apply to the dimepranol-acedoben crystal system.
Applications De Recherche Scientifique
-
Immunomodulation
- Application : Dimepranol has been shown to positively impact the host’s immune system by enhancing T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients .
- Methods : The drug is administered to patients, and its effects on the immune system are measured through various laboratory tests, including T-cell counts and cytokine levels .
- Results : The drug has been found to restore deficient immune responses in immunosuppressed patients, indicating its potential use in treating a variety of conditions where the immune system is compromised .
-
Antiviral
- Application : Dimepranol has been found to affect viral RNA levels and hence inhibit growth of several viruses . It has been used against viral infections and diseases, including subacute sclerosis panencephalitis, herpes simplex virus, human papilloma virus, human immunodeficiency virus, influenza and acute respiratory infections, cytomegalovirus and Epstein–Barr virus infections .
- Methods : The drug is administered to patients with viral infections, and its effects are measured through various laboratory tests, including viral load measurements .
- Results : The drug has been found to inhibit the growth of several viruses, indicating its potential use in treating a variety of viral infections .
-
COVID-19 Treatment
- Application : Dimepranol has been used to treat SARS-CoV-2 virus infections in elderly patients in nursing homes .
- Methods : The drug was administered to PCR-positive patients as soon as they were diagnosed .
- Results : The case-fatality rate among PCR-positive elderly patients was significantly decreased .
-
Treatment of Subacute Sclerosis Panencephalitis (SSPE)
- Application : Dimepranol has been used in the treatment of SSPE, a rare and fatal disease of the central nervous system that is caused by persistent infection of the measles virus .
- Methods : The drug is administered to patients diagnosed with SSPE, and its effects are measured through various clinical and laboratory tests .
- Results : Treatment with Dimepranol has been found to have beneficial effects in patients with SSPE .
-
Treatment of Herpes Simplex Virus (HSV) Infections
- Application : Dimepranol has been used in the treatment of HSV infections .
- Methods : The drug is administered to patients diagnosed with HSV infections, and its effects are measured through various clinical and laboratory tests, including viral load measurements .
- Results : Treatment with Dimepranol has been found to have beneficial effects in patients with HSV infections .
-
Treatment of Human Papilloma Virus (HPV) Infections
- Application : Dimepranol has been used in the treatment of HPV infections .
- Methods : The drug is administered to patients diagnosed with HPV infections, and its effects are measured through various clinical and laboratory tests, including viral load measurements .
- Results : Treatment with Dimepranol has been found to have beneficial effects in patients with HPV infections .
-
Treatment of Acute Viral Respiratory Infections
- Application : Dimepranol has been used in the treatment of acute viral respiratory infections .
- Methods : The drug is administered to patients diagnosed with acute viral respiratory infections, and its effects are measured through various clinical and laboratory tests, including viral load measurements .
- Results : Treatment with Dimepranol has been found to have beneficial effects in patients with acute viral respiratory infections .
-
Treatment of Measles
- Application : Dimepranol has been used in the treatment of measles .
- Methods : The drug is administered to patients diagnosed with measles, and its effects are measured through various clinical and laboratory tests, including viral load measurements .
- Results : Treatment with Dimepranol has been found to have beneficial effects in patients with measles .
-
Treatment of Immunosuppressed States
- Application : Dimepranol has been used in the treatment of immunosuppressed states .
- Methods : The drug is administered to patients diagnosed with immunosuppressed states, and its effects are measured through various clinical and laboratory tests, including T-cell counts and cytokine levels .
- Results : Treatment with Dimepranol has been found to have beneficial effects in patients with immunosuppressed states .
Safety And Hazards
Propriétés
IUPAC Name |
1-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031210 | |
| Record name | Dimepranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimepranol | |
CAS RN |
108-16-7 | |
| Record name | 1-(Dimethylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimepranol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Dimethylamino)-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimepranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEPRANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX17195H4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
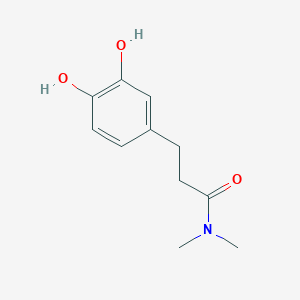
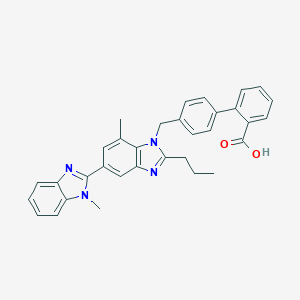
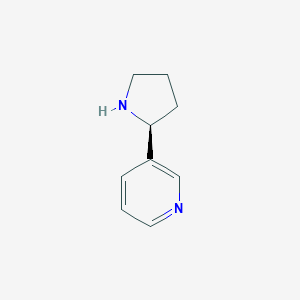
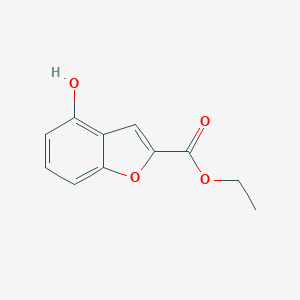
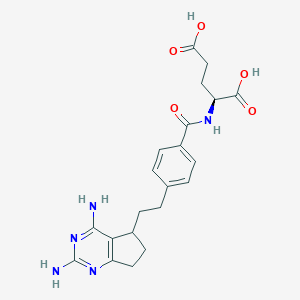
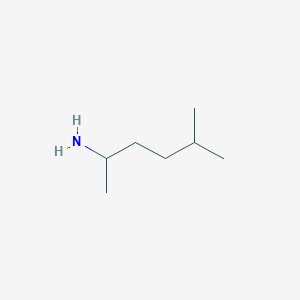
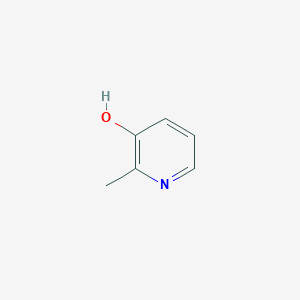
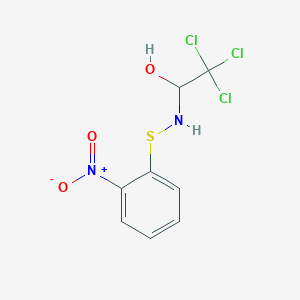
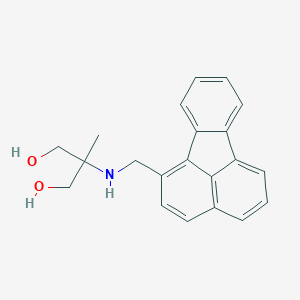
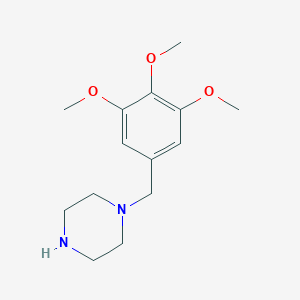
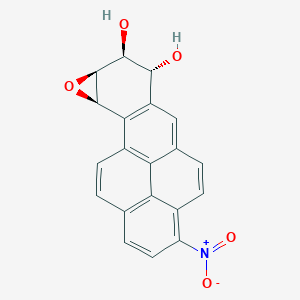
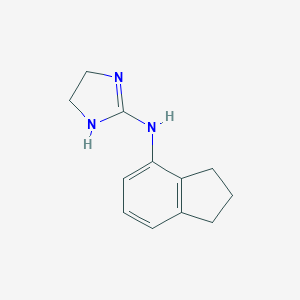
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)